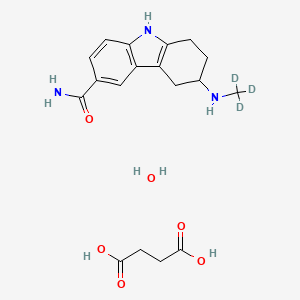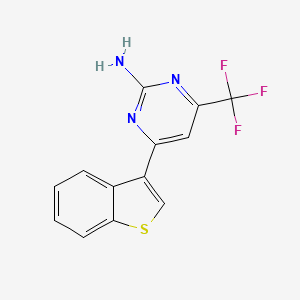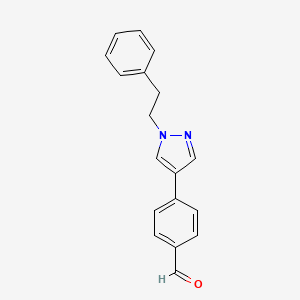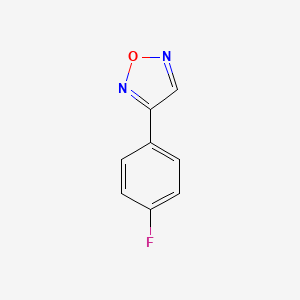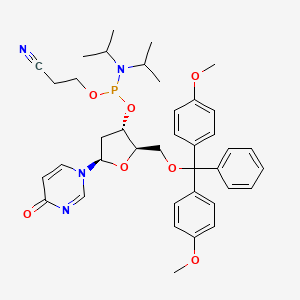
DMTr-dH2U-amidite
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
DMTr-dH2U-amidite is a purine nucleoside analog. Purine nucleoside analogs have broad antitumor activity targeting indolent lymphoid malignancies. The anticancer mechanisms in this process rely on inhibition of DNA synthesis and induction of apoptosis .
Métodos De Preparación
DMTr-dH2U-amidite is synthesized through a series of chemical reactions involving protected nucleosides. The synthetic routes and reaction conditions can vary, but they generally include the use of protecting groups such as dimethoxytrityl (DMTr) and the use of reagents like phosphoramidite chloride .
Análisis De Reacciones Químicas
DMTr-dH2U-amidite undergoes various chemical reactions, including:
Oxidation: This reaction involves the conversion of the phosphite triester to a phosphate triester.
Reduction: This reaction can be used to remove protecting groups.
Substitution: This reaction involves the replacement of one functional group with another.
Common reagents used in these reactions include oxidizing agents like iodine and reducing agents like thiols . The major products formed from these reactions are typically oligonucleotides with modified nucleosides .
Aplicaciones Científicas De Investigación
DMTr-dH2U-amidite has several scientific research applications, including:
Chemistry: It is used in the synthesis of oligonucleotides, which are short fragments of nucleic acids.
Biology: It is used in the study of DNA and RNA synthesis and function.
Industry: It is used in the production of synthetic nucleotides for research and development
Mecanismo De Acción
The mechanism of action of DMTr-dH2U-amidite involves the inhibition of DNA synthesis and the induction of apoptosis. As a purine nucleoside analog, it targets indolent lymphoid malignancies by incorporating into the DNA and disrupting its replication .
Comparación Con Compuestos Similares
DMTr-dH2U-amidite is unique compared to other purine nucleoside analogs due to its specific structure and function. Similar compounds include other nucleoside analogs like fludarabine and cladribine, which also have antitumor activity but differ in their chemical structure and specific applications .
Propiedades
Fórmula molecular |
C39H47N4O7P |
|---|---|
Peso molecular |
714.8 g/mol |
Nombre IUPAC |
3-[[(2R,3S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(4-oxopyrimidin-1-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile |
InChI |
InChI=1S/C39H47N4O7P/c1-28(2)43(29(3)4)51(48-24-10-22-40)50-35-25-38(42-23-21-37(44)41-27-42)49-36(35)26-47-39(30-11-8-7-9-12-30,31-13-17-33(45-5)18-14-31)32-15-19-34(46-6)20-16-32/h7-9,11-21,23,27-29,35-36,38H,10,24-26H2,1-6H3/t35-,36+,38+,51?/m0/s1 |
Clave InChI |
KMZDUEOOUPMTJZ-CWDWRSLKSA-N |
SMILES isomérico |
CC(C)N(C(C)C)P(OCCC#N)O[C@H]1C[C@@H](O[C@@H]1COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)N5C=CC(=O)N=C5 |
SMILES canónico |
CC(C)N(C(C)C)P(OCCC#N)OC1CC(OC1COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)N5C=CC(=O)N=C5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Nitro-N-(tetrahydro-pyran-4-yl)-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzamide](/img/structure/B13725823.png)
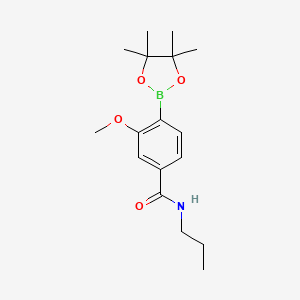
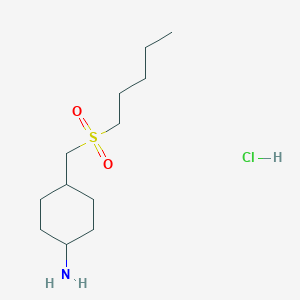
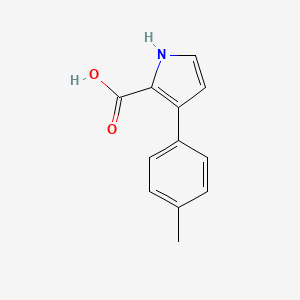

![trans 4-[tert-Butoxycarbonyl-(tetrahydro-pyran-4-ylmethyl)-amino]-cyclohexanecarboxylic acid](/img/structure/B13725859.png)
![(R)-4-methyl-3,4-dihydro-2H-pyrido[3,4-b][1,4,5]oxathiazepine 1,1-dioxide](/img/structure/B13725862.png)
![5-methyl-2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[2,3-c]pyrrole](/img/structure/B13725863.png)
![Methyl 4-((cyclopropylmethyl)amino)bicyclo[2.2.2]octane-1-carboxylate hydrochloride](/img/structure/B13725867.png)
